
Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide
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Overview
Description
Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide (CAS 63815-92-9) is a quaternary ammonium salt featuring a benzoxazole core—a heterocyclic ring containing oxygen and nitrogen atoms. The compound is substituted with a methyl group at position 2 and a benzyl (phenylmethyl) group at position 3, with a bromide counterion (Figure 1). This structure imparts unique physicochemical and biological properties, making it relevant in synthetic chemistry and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzoxazole ring is then alkylated at the 2-position using methylating agents such as methyl iodide or methyl bromide.
Benzylation: The next step involves the introduction of the phenylmethyl group at the 3-position. This is typically done using benzyl bromide in the presence of a base such as potassium carbonate.
Quaternization: Finally, the compound is quaternized with bromine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., hydroxide, cyanide, amines); reactions often conducted in polar solvents like water or alcohols.
Major Products
Oxidation: Products may include oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted benzoxazolium derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Antifungal Activity
Research has highlighted the antifungal properties of benzoxazole derivatives, including benzoxazolium compounds. A study demonstrated that these compounds exhibit significant activity against Candida albicans, a common fungal pathogen. The mechanism of action involves the disruption of ergosterol synthesis, which is crucial for fungal cell membrane integrity. The compound showed a dose-dependent reduction in ergosterol content in treated cells compared to untreated controls .
Antibacterial Properties
Benzoxazolium compounds have also been investigated for their antibacterial effects. Metal complexes derived from benzoxazole have shown enhanced antibacterial activity compared to their ligands. This suggests that the incorporation of metal ions can significantly improve the efficacy of these compounds against various bacterial strains .
G-Quadruplex DNA Ligands
Recent studies have explored the ability of benzoxazole derivatives to bind to G-Quadruplex DNA structures. These structures are important in regulating gene expression and are considered potential targets for cancer therapy. The binding affinity and specificity of these compounds can be evaluated using UV spectroscopy, indicating their potential as therapeutic agents in oncology .
Material Science Applications
Synthesis of Functional Materials
Benzoxazolium compounds can be utilized as precursors in the synthesis of functional materials. For instance, they are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their photophysical properties. The ability to modify the benzoxazole structure allows for tuning the electronic properties necessary for specific applications in optoelectronics .
Cosmetic Formulations
In cosmetic science, benzoxazole derivatives have been incorporated into formulations for their potential skin benefits. Studies suggest that these compounds may enhance the stability and efficacy of cosmetic products, particularly those aimed at skin protection and anti-aging effects . Their safety and effectiveness are rigorously evaluated through various testing methods prior to market introduction.
Analytical Chemistry Applications
Fluorescent Probes
Benzoxazolium compounds serve as fluorescent probes in analytical chemistry. Their unique fluorescence properties make them suitable for detecting various analytes in biological and environmental samples. These probes can be employed in fluorescence microscopy and spectroscopy techniques, providing sensitive detection methods for research and clinical applications.
Case Studies
Study | Focus Area | Findings |
---|---|---|
Study on Antifungal Activity | Pharmacology | Benzoxazolium derivatives showed significant antifungal activity against Candida albicans, reducing ergosterol content by up to 1.3-fold at spec |
Mechanism of Action
The mechanism by which Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can interact with biological macromolecules, leading to changes in their activity. The phenylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Benzothiazolium Bromides
Compounds such as 3-Benzyl-2-[(6-R-4-oxochromen-3-yl)ethenyl]benzothiazolium bromides (e.g., 4a–4g) share a similar quaternary ammonium framework but replace the benzoxazole oxygen with sulfur. This substitution alters electronic properties and bioactivity. For instance, benzothiazolium derivatives exhibit dual plant growth effects—stimulating at low concentrations (0.1–1 ppm) and inhibiting at higher doses (10–100 ppm) .
Benzimidazolium Bromides
Examples like 3-BENZYL-1-(2-ETHOXY-2-OXOETHYL)-5,6-DIMETHYL-3H-BENZIMIDAZOL-1-IUM BROMIDE (CAS RN: 1449-46-3) feature a benzimidazole core with two nitrogen atoms. These compounds are noted for strong basicity due to dual ionizable groups (acidic and basic), influencing solubility and reactivity in catalytic applications .
Extended Conjugation Systems
Derivatives such as Benzoxazolium, 2-[3-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-1-propen-1-yl]-3-(phenylmethyl)-, bromide (CAS 68921-79-9) incorporate conjugated ethenyl or propenyl linkers, enhancing π-electron delocalization. Such modifications improve photostability and redox activity, critical for dye-sensitized solar cells or sensors .
Physicochemical Properties
- pKa : Benzimidazolium bromides (e.g., Benzylbenzimidazolium bromide ) show pKa values reflecting strong basicity (~10–12), while benzoxazolium derivatives are less basic due to electron-withdrawing oxygen .
- Stability : Extended conjugation in derivatives (e.g., propenyl-linked compounds) improves thermal stability but may reduce hydrolytic resistance .
Biological Activity
Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological significance of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Benzoxazolium compounds are characterized by their benzoxazole ring structure, which is known for its ability to interact with various biological targets. The specific compound features a methyl group and a phenylmethyl substituent that may influence its biological activity. The presence of the bromide ion can also enhance solubility and reactivity.
Antimicrobial Activity
Research indicates that benzoxazolium derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for various benzoxazolium derivatives have been reported as low as 50 μg/mL against certain pathogens, indicating potent efficacy in vitro .
Anticancer Potential
Benzoxazolium compounds have been evaluated for their anticancer potential. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .
Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of benzoxazolium derivatives. Compounds containing benzoxazole moieties have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease pathology. For example, some derivatives exhibited IC50 values ranging from 5.80 ± 2.18 to 40.80 ± 5.90 µM against AChE, which is comparable to standard drugs like Donepezil .
The biological activity of benzoxazolium compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzoxazolium derivatives act as enzyme inhibitors, particularly against AChE and BuChE, which are crucial in the management of neurodegenerative diseases.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, leading to inhibition of replication and transcription processes in cancer cells .
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells has been a focal point in research, providing a mechanism for their anticancer effects.
Case Studies
Several case studies illustrate the biological activity of benzoxazolium derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoxazolium compounds against Gram-positive and Gram-negative bacteria. Compounds were found to exhibit significant antibacterial activity with MIC values less than 100 μg/mL .
- Neuroprotective Studies : In a study on neuroprotection, specific benzoxazolium derivatives were tested for their ability to inhibit AChE activity. Results indicated that some compounds had superior inhibition compared to standard AChE inhibitors .
- Anticancer Research : A series of benzoxazolium compounds were synthesized and tested against multiple cancer cell lines. One derivative showed an IC50 value of 15 µM against MDA-MB-231 cells, demonstrating potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing Benzoxazolium, 2-methyl-3-(phenylmethyl)-, bromide, and what are the critical reaction parameters?
The compound is synthesized via a one-pot microwave-assisted condensation reaction. A mixture of 4-oxochromene-3-carboxaldehyde (1 mmol), 2-methylbenzoxazole (1 mmol), and benzyl bromide (1 mmol) in anhydrous nitromethane (2 dm³) is irradiated at 270 W for 10 minutes. Post-reaction, the solid product is filtered, washed with warm acetone, and crystallized from acetonitrile, yielding 45–81% . Key parameters include stoichiometric ratios, solvent choice (nitromethane), microwave power, and irradiation time.
Q. Which spectroscopic and analytical techniques are recommended for structural characterization of this benzoxazolium derivative?
Post-synthesis characterization involves:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
- IR Spectroscopy : To identify functional groups (e.g., C=N stretching in benzoxazolium core).
- Elemental Analysis : To verify purity and molecular composition.
- Mass Spectrometry (ESI-MS) : For molecular ion confirmation. Crystallization from acetonitrile further validates purity .
Q. What standardized protocols evaluate the plant growth-modulating activity of benzoxazolium bromide derivatives?
Bioassays involve treating cucumber (Cucumis sativus) and corn (Zea mays) seedlings with 0.1–100 ppm solutions. Parameters measured include:
- Root/Hypocotyl Length : Inhibition observed at 10–100 ppm; stimulation at 0.1–1 ppm.
- Shoot Growth : Corn shoots show retardant effects at higher concentrations.
- Controls : Untreated seedlings and solvent-only groups are used for baseline comparison .
Concentration (ppm) | Cucumber Root Length (Inhibition/Stimulation) | Corn Shoot Length (Retardation) |
---|---|---|
0.1–1 | Stimulation (10–30% increase) | No significant effect |
10–100 | Inhibition (20–50% reduction) | Retardation (25–60% reduction) |
Advanced Research Questions
Q. How can microwave irradiation parameters be optimized to improve synthesis efficiency and yield?
Systematic optimization involves:
- Power Modulation : Testing 200–300 W to balance reaction speed and decomposition.
- Time Gradients : Varying irradiation duration (5–15 minutes) to identify kinetic thresholds.
- Solvent Screening : Evaluating polar aprotic solvents (e.g., DMF, DMSO) for dielectric heating efficiency.
- Stoichiometric Adjustments : Altering benzyl bromide ratios (1.1–1.5 equivalents) to drive quaternization .
Q. What mechanistic approaches explain the biphasic growth effects (stimulation vs. inhibition) in plant bioassays?
Hypotheses include:
- Hormesis : Low concentrations may induce stress adaptation, while high doses cause toxicity.
- Auxin Mimicry : Structural similarity to indole-3-acetic acid (IAA) at low concentrations could promote growth, whereas excess disrupts auxin signaling. Experimental validation:
- Gene Expression Profiling : Quantify auxin-responsive genes (e.g., AUX/IAA, ARF) via qPCR.
- Reactive Oxygen Species (ROS) Assays : Measure oxidative stress markers (e.g., H₂O₂, MDA) at varying concentrations .
Q. How do structural modifications in the benzoxazolium core influence biological activity, and what computational tools support structure-activity analysis?
Derivatives with substituents (e.g., -CH₃, -OH) on the chromene ring show varied activity:
- 3-Benzyl-2-[(6-R-4-oxochromen-3-yl)ethenyl]benzoxazolium bromide : R = CH₃ enhances corn retardation; R = OH improves cucumber stimulation. Computational methods:
- QSAR Modeling : Correlate electronic (Hammett σ) and steric parameters with bioactivity.
- Molecular Docking : Simulate interactions with auxin-binding proteins (e.g., TIR1/AFB receptors) .
Q. How can capillary electrophoresis (CE) be applied to quantify bromide counterion purity in benzoxazolium salts?
CE optimization includes:
- Buffer System : 20 mM borate (pH 9.3) with 0.1% cetyltrimethylammonium bromide (CTAB) for anion separation.
- Voltage : 25 kV to resolve Br⁻ from Cl⁻ impurities.
- Detection : Direct UV at 200 nm for bromide quantification. Validation via spiked recovery experiments ensures accuracy (±2% RSD) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported growth effects across plant species (e.g., cucumber vs. corn)?
- Species-Specific Receptors : Compare auxin receptor expression levels (e.g., corn vs. cucumber TIR1 homologs).
- Metabolic Profiling : Assess detoxification pathways (e.g., glutathione-S-transferase activity) in resistant species.
- Cross-Species Replication : Test additional models (e.g., Arabidopsis) to identify conserved mechanisms .
Properties
CAS No. |
63815-92-9 |
---|---|
Molecular Formula |
C15H14BrNO |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
3-benzyl-2-methyl-1,3-benzoxazol-3-ium;bromide |
InChI |
InChI=1S/C15H14NO.BrH/c1-12-16(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
IKJTUTACXVLJOX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2O1)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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